

azurite and malachite intergrowth and pseudomorphism

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Compound of Interest

Compound Name: Azurite

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An in-depth technical guide on the intergrowth and pseudomorphism of **azurite** and malachite, tailored for researchers, scientists, and professionals in drug development who may have an interest in mineral transformation and crystallization processes.

Introduction

Azurite ($\text{Cu}_3(\text{CO}_3)_2(\text{OH})_2$) and malachite ($\text{Cu}_2(\text{CO}_3)(\text{OH})_2$) are secondary copper carbonate hydroxide minerals renowned for their vibrant blue and green colors, respectively[1][2][3]. They are commonly found in the oxidized zones of copper ore deposits[2][4]. The relationship between these two minerals is a classic example of mineral transformation, frequently resulting in intricate intergrowths and pseudomorphism, where malachite replaces **azurite** while preserving the original crystal shape[5][6].

This guide provides a detailed examination of the physicochemical principles governing the stability, intergrowth, and pseudomorphic replacement of **azurite** by malachite. It includes a summary of their properties, the thermodynamic conditions driving the transformation, and the experimental protocols used to study these phenomena.

Physicochemical and Crystallographic Properties

Azurite and malachite share a common chemistry as copper carbonate hydroxides but differ in their crystal structure and composition, which dictates their physical properties and stability[1]. Both minerals crystallize in the monoclinic system[1][3]. A summary of their key properties is presented below.

Table 1: Comparative Properties of **Azurite** and Malachite

Property	Azurite	Malachite
Chemical Formula	$\text{Cu}_3(\text{CO}_3)_2(\text{OH})_2$ [1]	$\text{Cu}_2(\text{CO}_3)(\text{OH})_2$ [1]
Crystal System	Monoclinic [1] [3]	Monoclinic [1] [3]
Color	Azure, Deep Blue [1] [3]	Banded Light and Dark Green [1] [3]
Luster	Vitreous to Dull [1] [3]	Adamantine, Vitreous, Silky, Dull [1]
Streak	Light Blue [1]	Light Green [1]
Mohs Hardness	3.5 - 4.0 [1] [3] [4]	3.5 - 4.0 [1] [3] [4]
Specific Gravity	3.77 - 3.89 [1]	3.6 - 4.05 [1]
Cleavage	Perfect in one direction, fair in another [3]	Good in one direction [3]
Refractive Indices	$\alpha = 1.730$, $\beta = 1.758$, $\gamma = 1.838$ [7]	$\alpha = 1.655$, $\beta = 1.875$, $\gamma = 1.909$

Thermodynamics of Transformation and Stability

The transformation of **azurite** to malachite is a well-documented geological process driven by changes in environmental conditions. Malachite is generally the more stable copper carbonate under typical surface conditions, which explains the common occurrence of malachite pseudomorphs after **azurite**[\[5\]](#). The stability of these minerals is highly sensitive to the partial pressure of carbon dioxide (P_{CO_2}) and the pH of the surrounding aqueous environment[\[5\]](#)[\[6\]](#)[\[8\]](#).

3.1 Influence of P_{CO_2} and pH The equilibrium between **azurite** and malachite is critically dependent on the concentration of dissolved CO_2 in water.

- **Azurite** formation is favored in environments with a relatively high partial pressure of CO_2 and slightly more acidic conditions[\[5\]](#)[\[6\]](#)[\[9\]](#)[\[10\]](#).

- Malachite is the stable phase at lower CO₂ partial pressures, close to normal atmospheric levels ($P_{\text{CO}_2} = 10^{-35}$ atm), and in slightly more alkaline conditions[5][6][9].

The transition equilibrium is reached at a P_{CO_2} of approximately $10^{-34.5}$ atm[5][8]. A slight decrease in CO₂ concentration in the groundwater is sufficient to trigger the conversion of **azurite** to malachite. This process explains the frequent alteration of **azurite** and the formation of pseudomorphs[5][8]. The precipitation of both minerals typically occurs at pH values between 6 and 8[5][8].

Table 2: Thermodynamic Properties

Property	Azurite (Cu ₃ (OH) ₂ (CO ₃) ₂)	Malachite (Cu ₂ (OH) ₂ CO ₃)
Standard Molar Heat Capacity (C _p ⁰ at 298.15 K)	228.5 ± 1.4 J mol ⁻¹ K ⁻¹ [8]	154.3 ± 0.93 J mol ⁻¹ K ⁻¹ [8]
Standard Molar Entropy (S ⁰ at 298.15 K)	254.4 ± 3.8 J mol ⁻¹ K ⁻¹ [8]	166.3 ± 2.5 J mol ⁻¹ K ⁻¹ [8]
Enthalpy of Formation from Oxides (ΔH ⁰ _{f,ox})	-84.7 ± 7.4 kJ mol ⁻¹ [8][11]	-52.5 ± 5.9 kJ mol ⁻¹ [8][11]
Enthalpy of Decomposition	105.1 ± 5.8 kJ mol ⁻¹ [8]	66.1 ± 5.0 kJ mol ⁻¹ [8]

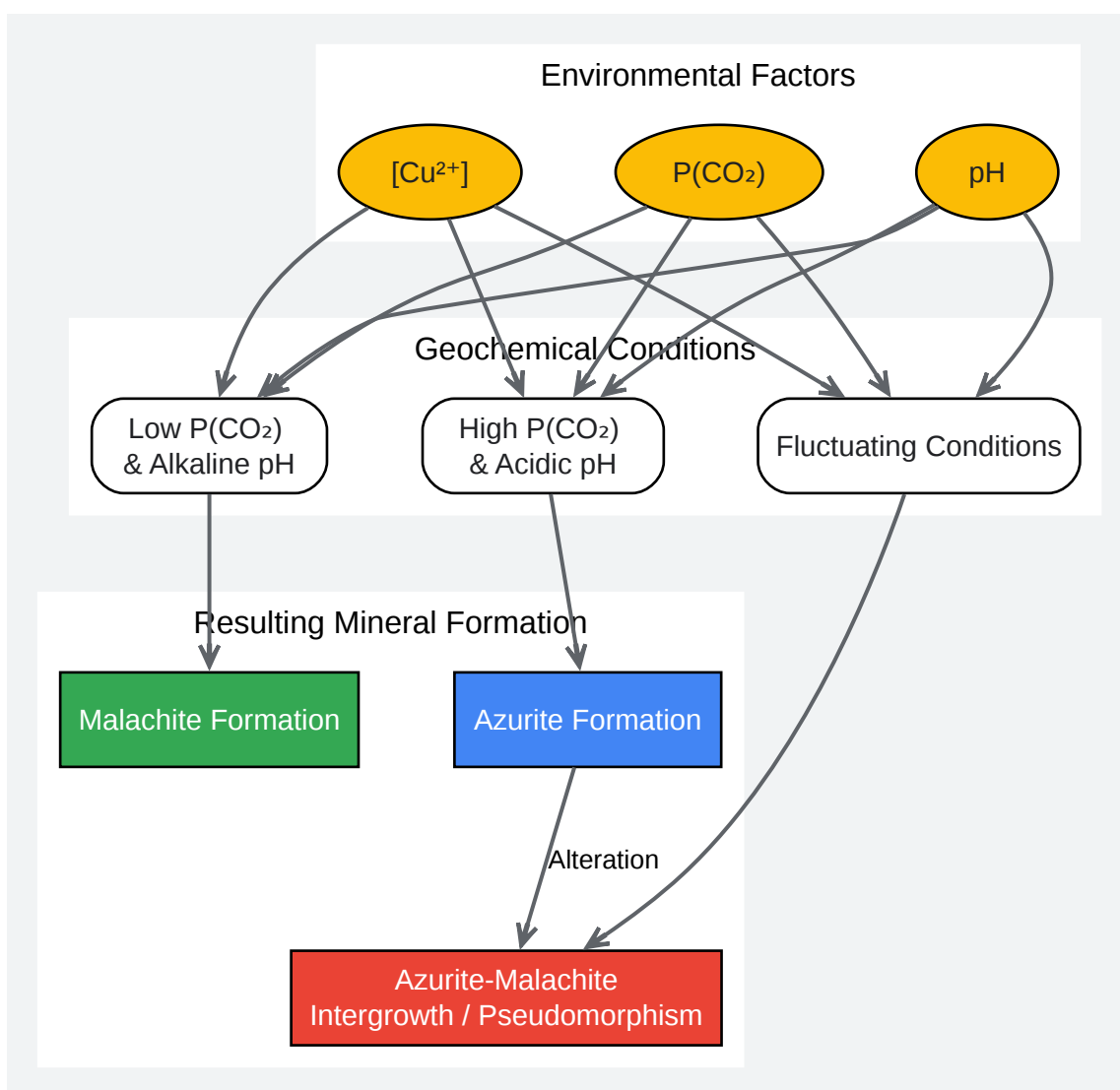
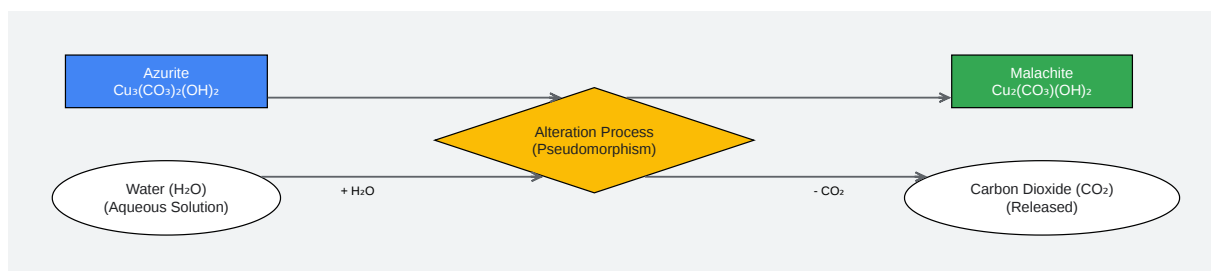
The Pseudomorphism Pathway

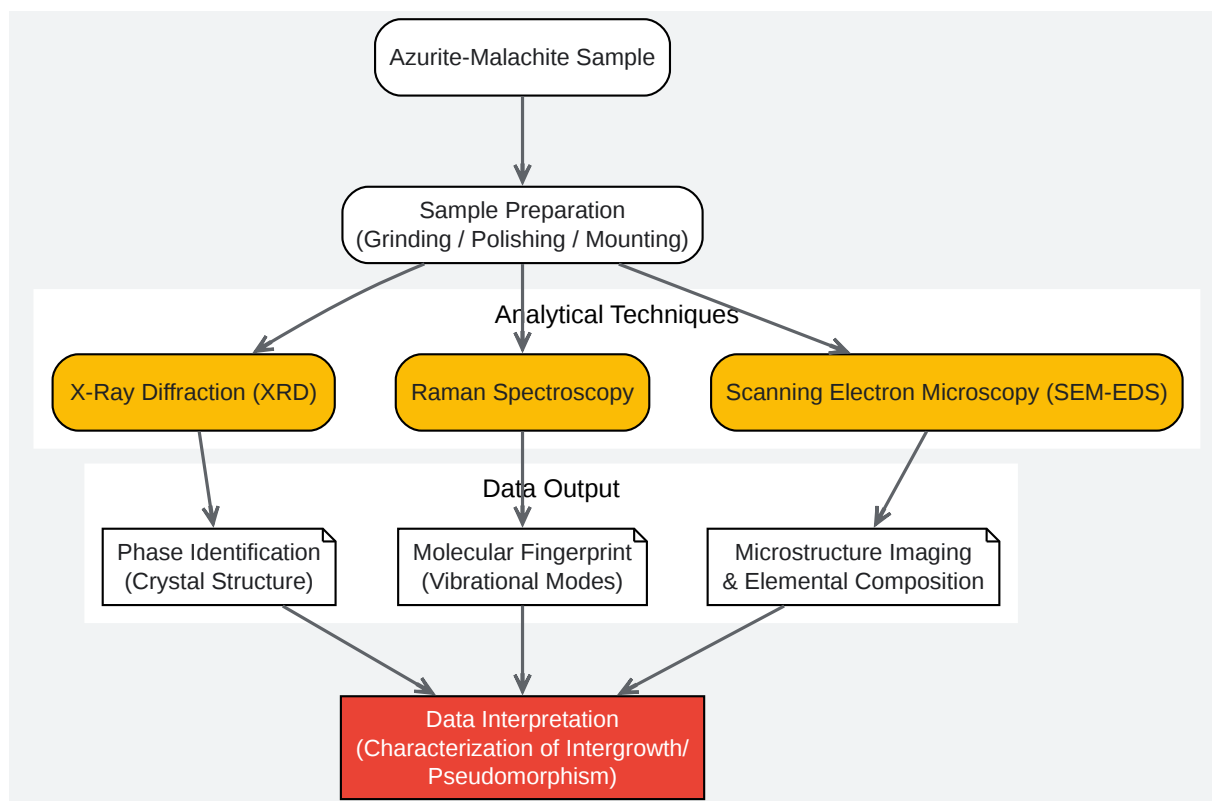
Pseudomorphism is the process where one mineral is replaced by another, with the new mineral inheriting the external crystal form of the original. The transformation of **azurite** to malachite is a paramorphic replacement, involving the addition of water and the removal of carbonate.

The overall chemical reaction is: 2 Cu₃(CO₃)₂(OH)₂ (**Azurite**) + H₂O → 3 Cu₂(CO₃)(OH)₂ (Malachite) + CO₂

This reaction is facilitated by percolating, slightly acidic, copper-bearing waters in the oxidizing zone above copper deposits[4]. As these solutions interact with **azurite** crystals, a drop in CO₂ partial pressure or a slight increase in pH can initiate the transformation[5][6]. This alteration

often begins on the outer surfaces of the **azurite** crystal or along internal cleavage planes and fractures, gradually progressing inwards[6][12].





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